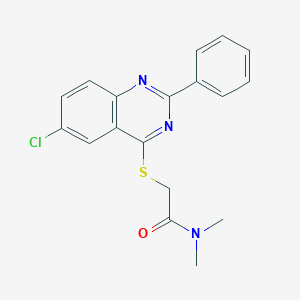

2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide

Description

2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide is a synthetic organic compound featuring a quinazoline core substituted with a 6-chloro group, a 2-phenyl ring, and a sulfanyl-linked N,N-dimethylacetamide moiety. Quinazoline derivatives are known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The dimethylacetamide group enhances solubility and may influence pharmacokinetic profiles, while the sulfanyl bridge provides structural versatility for chemical modifications .

Properties

Molecular Formula |

C18H16ClN3OS |

|---|---|

Molecular Weight |

357.9 g/mol |

IUPAC Name |

2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N,N-dimethylacetamide |

InChI |

InChI=1S/C18H16ClN3OS/c1-22(2)16(23)11-24-18-14-10-13(19)8-9-15(14)20-17(21-18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |

InChI Key |

NBKLSKVRPVWJTC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form 2-phenylquinazoline.

Chlorination: The 2-phenylquinazoline is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 6-position, yielding 6-chloro-2-phenylquinazoline.

Thioether Formation: The chlorinated quinazoline is reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage, resulting in 2-(6-chloro-2-phenylquinazolin-4-ylsulfanyl)quinazoline.

Acetamide Formation: Finally, the thioether compound is reacted with N,N-dimethylacetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, 2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazoline core using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated quinazoline derivatives.

Substitution: Azido or cyano derivatives of the quinazoline core.

Scientific Research Applications

2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Pharmaceutical Research: It is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

Biological Studies: The compound is used in various biological assays to understand its mechanism of action and its effects on cellular pathways.

Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or receptors that are crucial for cancer cell proliferation and survival. By binding to these targets, it can disrupt cellular signaling pathways, leading to apoptosis (programmed cell death) or cell cycle arrest.

Comparison with Similar Compounds

Comparison with 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Structural Features :

- Aromatic Core: The quinazoline system in the target compound is a fused bicyclic structure, contrasting with the monocyclic dichlorophenyl group in the analog.

- Functional Groups : Both compounds share an acetamide group, but the target compound substitutes a dimethylamine group (N,N-dimethyl) instead of a thiazole ring.

- Chloro Substituents : The target has a single 6-chloro group, while the analog has 3,4-dichloro substitution on the phenyl ring.

Physicochemical Properties :

Comparison with 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide

Structural Features :

- Heterocyclic Core : The target’s quinazoline vs. the analog’s pyrimidine. Pyrimidine is smaller (6-membered, 2N), while quinazoline offers a fused system for extended π-stacking.

- Substituents : The analog includes n-butyl, hydroxy, and methyl groups, which enhance hydrophobicity and steric bulk compared to the target’s chloro and phenyl groups.

Role of N,N-Dimethylacetamide in Physicochemical Behavior

The N,N-dimethylacetamide group in the target compound serves as a polar, aprotic moiety that enhances solubility in organic solvents and biological membranes. Industrial applications of N,N-dimethylacetamide as a solvent () highlight its compatibility with polymers, suggesting the target compound may exhibit favorable formulation properties in drug delivery systems .

Biological Activity

2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Quinazoline derivatives, including this compound, are known for their diverse biological properties, which include anticancer, antibacterial, and antifungal effects. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(6-Chloro-2-phenylquinazolin-4-ylsulfanyl)-N,N-dimethylacetamide can be represented as follows:

This compound features a quinazoline ring system substituted with a chlorophenyl group and a dimethylacetamide moiety, which may influence its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study on related quinazoline compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines. For instance, derivatives showed cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cells, with IC50 values ranging from 10 to 30 µM .

The proposed mechanisms through which quinazoline derivatives exert their anticancer effects include:

- Inhibition of Tyrosine Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases, which play crucial roles in cancer cell signaling pathways .

- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways .

Study 1: Antitumor Efficacy in Animal Models

A notable study investigated the antitumor efficacy of a related quinazoline derivative in mice models. The compound was administered at varying doses (10, 25, and 50 mg/kg) over a period of four weeks. Results indicated a dose-dependent reduction in tumor size, with significant differences observed at the highest dose compared to control groups (p < 0.05) .

Study 2: Pharmacokinetics and Safety Profile

Another study focused on the pharmacokinetics and safety profile of N,N-dimethylacetamide (a component of the compound). The study reported that following intravenous administration, peak plasma concentrations ranged from 158 to 438 µg/mL within eight hours post-infusion. Notably, no significant adverse effects were observed at therapeutic doses .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Tyrosine kinase inhibition |

| Anticancer | PC-3 | 20 | Apoptosis induction |

| Antibacterial | E. coli | 25 | Cell wall synthesis disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.